molecular formula C12H20N2O B8341665 2-Diazocyclododecanone

2-Diazocyclododecanone

Cat. No.: B8341665
M. Wt: 208.30 g/mol
InChI Key: MDJGCLSHARUEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazocyclododecanone is a cyclic diazoketone characterized by a 12-membered carbon ring substituted with a diazo (-N₂) group adjacent to a ketone moiety. This compound is of significant interest in organic synthesis due to its utility as a carbene precursor, enabling ring-expansion reactions, cyclopropanations, and other transformations . Its large ring size may confer unique stability compared to smaller cyclic diazoketones, as reduced ring strain could mitigate decomposition pathways.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-diazocyclododecan-1-one

InChI

InChI=1S/C12H20N2O/c13-14-11-9-7-5-3-1-2-4-6-8-10-12(11)15/h1-10H2

InChI Key

MDJGCLSHARUEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(=[N+]=[N-])CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Key Properties of Cyclic Diazoketones

Compound Molecular Formula Molecular Weight (g/mol) Stability Key Reactivity Applications
2-Diazocyclododecanone C₁₂H₂₀N₂O 208.30 Moderate⁴ Ring expansion, carbene insertion Organic synthesis, photoresists⁵
Diazocyclohexanone C₆H₈N₂O 124.14 Low¹ [2+1] Cycloadditions, Wolff rearrangement Polymer crosslinking²
2-Diazoacetophenone C₈H₆N₂O 146.15 High³ Photoinduced carbene generation Pharmaceuticals, dyes³

Notes:

Smaller rings (e.g., cyclohexanone derivatives) exhibit higher ring strain, leading to lower thermal stability .

Diazocyclohexanone’s reactivity is leveraged in polymer chemistry for crosslinking under mild conditions.

Aryl-substituted diazoketones (e.g., 2-diazoacetophenone) demonstrate enhanced stability due to resonance effects .

The 12-membered ring in this compound likely reduces strain, enhancing shelf stability compared to smaller analogs.

Diazoketones are critical in photolithography due to light-triggered decomposition .

Key Findings:

  • Ring Size and Stability: Larger rings (e.g., cyclododecanone) may resist thermal degradation better than strained 6-membered analogs. This hypothesis aligns with trends observed in non-diazo cyclic ketones .
  • Reactivity: Diazocyclododecanone’s carbene intermediates could enable selective functionalization of bulky substrates, a niche application compared to smaller diazoketones.
  • Synthetic Challenges: The synthesis of this compound likely requires specialized conditions (e.g., low-temperature diazo transfer) to avoid premature decomposition, a common issue with diazoketones .

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